molecular formula C6H12N2 B14764030 1,5-Diazabicyclo[3.2.1]octane CAS No. 280-28-4

1,5-Diazabicyclo[3.2.1]octane

Cat. No.: B14764030
CAS No.: 280-28-4
M. Wt: 112.17 g/mol
InChI Key: WYQMORNXPLBZBV-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C₆H₁₂N₂. It is a nitrogen-containing heterocycle that has gained significant interest due to its unique structure and reactivity. This compound is often used as a ligand in coordination chemistry and as a catalyst in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cyclization of piperidine derivatives. For example, the nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and subsequent reduction to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The nitrogen atoms in the compound can donate electron pairs to metal ions, forming stable coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .

Properties

CAS No.

280-28-4

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1,5-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2

InChI Key

WYQMORNXPLBZBV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1)C2

Origin of Product

United States

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